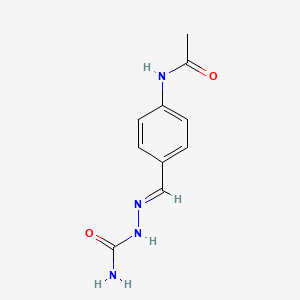
Acetanilide, semicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ACETANILIDE,4-FORMYL-,SEMICARBAZONE: is an organic compound that belongs to the class of semicarbazones Semicarbazones are derivatives of semicarbazide and are known for their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ACETANILIDE,4-FORMYL-,SEMICARBAZONE typically involves the reaction of 4-formylacetanilide with semicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods: the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional steps for purification and quality control to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: ACETANILIDE,4-FORMYL-,SEMICARBAZONE can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .
Aplicaciones Científicas De Investigación
Chemistry: ACETANILIDE,4-FORMYL-,SEMICARBAZONE is used as an intermediate in the synthesis of various heterocyclic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is investigated for its potential as an antimicrobial and antiviral agent. Its ability to form stable complexes with metal ions makes it useful in studying metal-ligand interactions .
Medicine: The compound has shown promise in preliminary studies as an anti-inflammatory and anticancer agent. Its derivatives are being explored for their potential therapeutic applications .
Industry: In the industrial sector, ACETANILIDE,4-FORMYL-,SEMICARBAZONE is used in the production of dyes, pigments, and other fine chemicals. Its role as a stabilizer in various formulations is also being explored .
Mecanismo De Acción
The mechanism of action of ACETANILIDE,4-FORMYL-,SEMICARBAZONE involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can then interact with biological macromolecules such as proteins and nucleic acids. These interactions can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
4-FORMYLACETANILIDE THIOSEMICARBAZONE: This compound is similar in structure but contains a thiosemicarbazone group instead of a semicarbazone group.
ACETANILIDE,4-FORMYL-,THIOSEMICARBAZONE: Another similar compound with a thiosemicarbazone group.
ACETANILIDE,4-FORMYL-,HYDRAZONE: This compound has a hydrazone group instead of a semicarbazone group.
Uniqueness: ACETANILIDE,4-FORMYL-,SEMICARBAZONE is unique due to its specific semicarbazone group, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its diverse reactivity profile make it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
22592-41-2 |
|---|---|
Fórmula molecular |
C10H12N4O2 |
Peso molecular |
220.23 g/mol |
Nombre IUPAC |
N-[4-[(E)-(carbamoylhydrazinylidene)methyl]phenyl]acetamide |
InChI |
InChI=1S/C10H12N4O2/c1-7(15)13-9-4-2-8(3-5-9)6-12-14-10(11)16/h2-6H,1H3,(H,13,15)(H3,11,14,16)/b12-6+ |
Clave InChI |
IXHWJKQXJWEOJK-WUXMJOGZSA-N |
SMILES isomérico |
CC(=O)NC1=CC=C(C=C1)/C=N/NC(=O)N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)C=NNC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


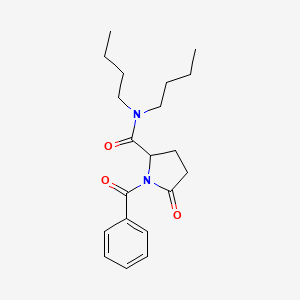
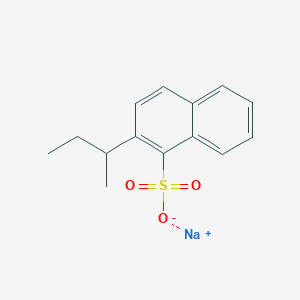
![carbamimidoyl-[2-(3,4,5-trimethoxybenzoyl)oxyethyl]azanium;chloride](/img/structure/B13754416.png)

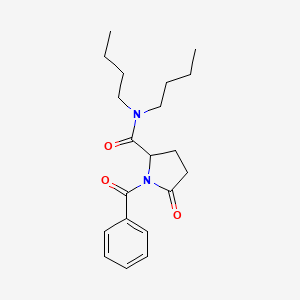
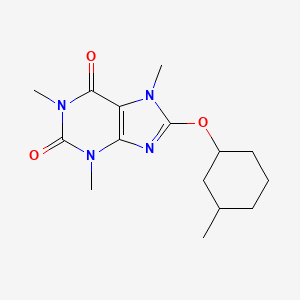
![2,7-Naphthalenedisulfonic acid, 4-amino-3-[(2,5-dichlorophenyl)azo]-5-hydroxy-6-(1-naphthalenylazo)-, disodium salt](/img/structure/B13754426.png)

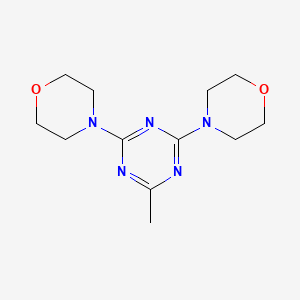


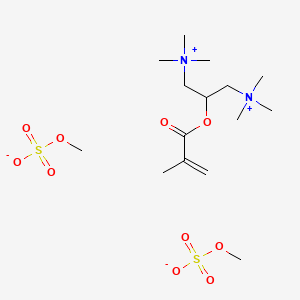
![4-[([1,1'-Biphenyl]-4-yloxy)methyl]-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane](/img/structure/B13754458.png)
![N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B13754467.png)
